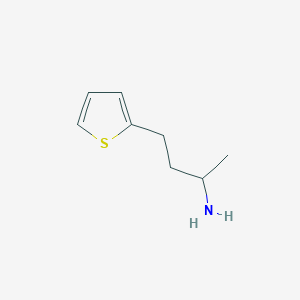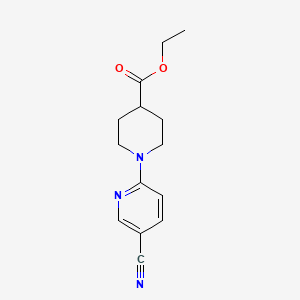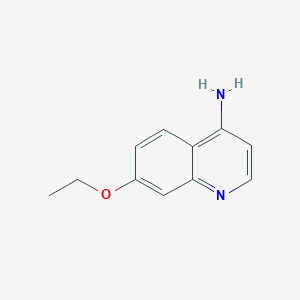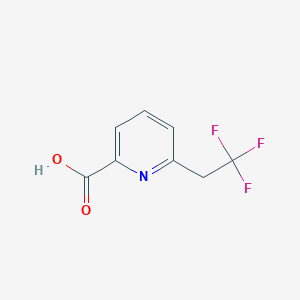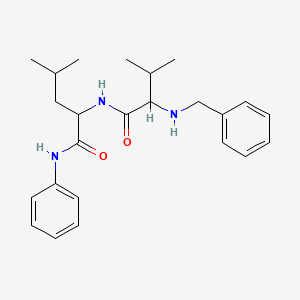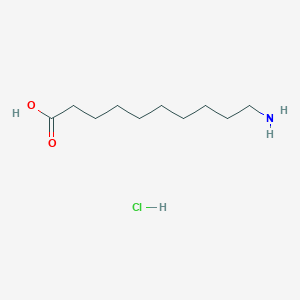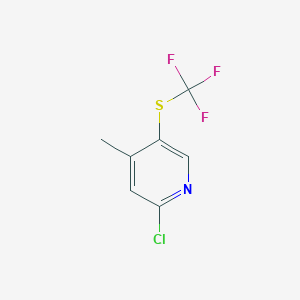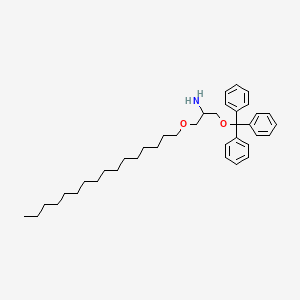
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol is a synthetic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a long hexadecyl chain, and a triphenylmethyl group attached to a glycerol backbone. These structural features contribute to its distinct chemical behavior and potential utility in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Protection of the Glycerol Backbone: The hydroxyl groups of glycerol are protected using triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine.
Introduction of the Hexadecyl Chain: The protected glycerol is then reacted with hexadecyl bromide under basic conditions to introduce the hexadecyl chain.
Amination: The protected intermediate is subjected to amination using ammonia or an amine source to introduce the amino group.
Deprotection: Finally, the triphenylmethyl protecting group is removed using an acid such as hydrochloric acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to modify the amino group or other functional groups.
Substitution: The hexadecyl chain or the triphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the interactions of lipophilic molecules with biological membranes and proteins.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol involves its interaction with molecular targets such as proteins and membranes. The long hexadecyl chain allows it to embed in lipid bilayers, while the amino group can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Glycerol: A simple triol compound that serves as a backbone for many lipids.
Hexadecylamine: Contains a long hexadecyl chain and an amino group, similar to the target compound.
Triphenylmethyl Chloride: Used as a protecting group in organic synthesis.
Uniqueness
(+/-)-2-Amino-2-desoxy-3-O-hexadecyl-1-O-(triphenylmethyl)glycerol is unique due to the combination of its structural features, which confer distinct chemical and physical properties. The presence of both hydrophilic and hydrophobic regions allows it to interact with a wide range of molecules, making it versatile for various applications.
Propiedades
Fórmula molecular |
C38H55NO2 |
|---|---|
Peso molecular |
557.8 g/mol |
Nombre IUPAC |
1-hexadecoxy-3-trityloxypropan-2-amine |
InChI |
InChI=1S/C38H55NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-40-32-37(39)33-41-38(34-25-18-15-19-26-34,35-27-20-16-21-28-35)36-29-22-17-23-30-36/h15-23,25-30,37H,2-14,24,31-33,39H2,1H3 |
Clave InChI |
XLHBZLWZBSOYHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B12108601.png)
![(2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B12108603.png)


